molecular formula C23H24N2O2 B3846609 1-Naphthalen-1-yloxy-3-(2-propylbenzimidazol-1-yl)propan-2-ol

1-Naphthalen-1-yloxy-3-(2-propylbenzimidazol-1-yl)propan-2-ol

Cat. No.: B3846609
M. Wt: 360.4 g/mol
InChI Key: XVZXIEPDUSRTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalen-1-yloxy-3-(2-propylbenzimidazol-1-yl)propan-2-ol is a complex organic compound that features a naphthalene ring, a benzimidazole moiety, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-1-yloxy-3-(2-propylbenzimidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of naphthol with an appropriate halogenated propanol derivative under basic conditions to form the naphthalen-1-yloxypropan-2-ol intermediate. This intermediate is then reacted with 2-propylbenzimidazole under acidic or neutral conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-1-yloxy-3-(2-propylbenzimidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The naphthalene ring and benzimidazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-Naphthalen-1-yloxy-3-(2-propylbenzimidazol-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yloxy-3-(2-propylbenzimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol: Similar structure but with a piperazine moiety instead of benzimidazole.

    1-(Naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol: Similar structure but with a propan-2-ylamino group.

Uniqueness

1-Naphthalen-1-yloxy-3-(2-propylbenzimidazol-1-yl)propan-2-ol is unique due to the presence of both the naphthalene ring and the benzimidazole moiety, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

IUPAC Name

1-naphthalen-1-yloxy-3-(2-propylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-2-8-23-24-20-12-5-6-13-21(20)25(23)15-18(26)16-27-22-14-7-10-17-9-3-4-11-19(17)22/h3-7,9-14,18,26H,2,8,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZXIEPDUSRTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthalen-1-yloxy-3-(2-propylbenzimidazol-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Naphthalen-1-yloxy-3-(2-propylbenzimidazol-1-yl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-Naphthalen-1-yloxy-3-(2-propylbenzimidazol-1-yl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-Naphthalen-1-yloxy-3-(2-propylbenzimidazol-1-yl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-Naphthalen-1-yloxy-3-(2-propylbenzimidazol-1-yl)propan-2-ol
Reactant of Route 6
1-Naphthalen-1-yloxy-3-(2-propylbenzimidazol-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.